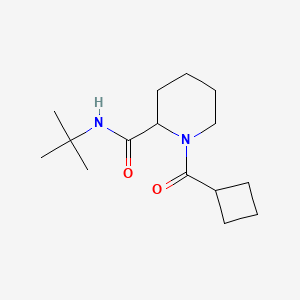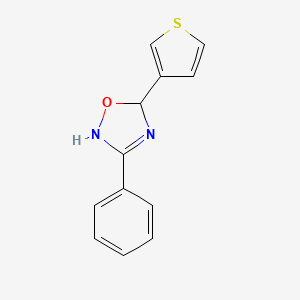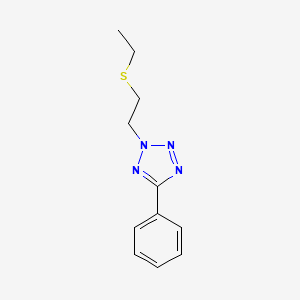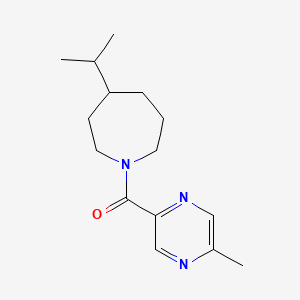
(4-cyano-5-methyl-2-phenylpyrazol-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-cyano-5-methyl-2-phenylpyrazol-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate, commonly known as CMPP, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. CMPP belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用机制
The exact mechanism of action of CMPP is not fully understood. However, studies have suggested that the compound may exert its biological activities by modulating various signaling pathways. For example, CMPP has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Additionally, CMPP has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CMPP has been found to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. Additionally, CMPP has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, CMPP has been found to inhibit the replication of viruses by interfering with viral entry and replication.
实验室实验的优点和局限性
CMPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its biological activities can be easily assessed using various in vitro and in vivo assays. Additionally, CMPP has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
However, there are also some limitations associated with the use of CMPP in lab experiments. The compound has poor aqueous solubility, which can limit its bioavailability and efficacy. Additionally, the exact mechanism of action of CMPP is not fully understood, which can make it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the study of CMPP. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could help to optimize the therapeutic potential of CMPP and identify potential drug targets for the treatment of cancer, inflammation, and viral infections.
Another potential direction is to explore the use of CMPP in combination with other drugs or therapies. For example, CMPP has been found to exhibit synergistic effects with chemotherapeutic agents, suggesting that it may be useful in combination therapy for cancer.
Conclusion
In conclusion, (4-cyano-5-methyl-2-phenylpyrazol-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate, or CMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound exhibits various biological activities, including anticancer, anti-inflammatory, and antiviral properties. While there are some limitations associated with the use of CMPP in lab experiments, the compound has several advantages and represents a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of CMPP and optimize its therapeutic potential.
合成方法
The synthesis of CMPP involves the condensation of 4-cyano-5-methyl-2-phenylpyrazole-3-carboxylic acid with 4-oxo-3H-phthalazine-1-carboxylic acid under basic conditions. The reaction yields CMPP as a yellowish solid with a melting point of 235-237°C. The purity of the synthesized compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
科学研究应用
CMPP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. CMPP has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, CMPP has been found to exhibit antiviral properties by inhibiting the replication of viruses such as dengue virus and human cytomegalovirus.
属性
IUPAC Name |
(4-cyano-5-methyl-2-phenylpyrazol-3-yl)methyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3/c1-13-17(11-22)18(26(25-13)14-7-3-2-4-8-14)12-29-21(28)19-15-9-5-6-10-16(15)20(27)24-23-19/h2-10H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDBJAKSVXWGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)COC(=O)C2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7563008.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)



![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)
![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)

